1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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Overview
Description
1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . Another approach utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .
Chemical Reactions Analysis
1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and cytotoxic effects.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in anticancer research.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-(5,7-dimethyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-8-12(10(3)20)9(2)19-14(16-8)17-13(18-19)11-4-6-15-7-5-11/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUZLJYTNGIKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C3=CC=NC=C3)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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